

A Comparative Guide to Lactosucrose: Insights from Clinical and In Vitro Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactosucrose*

Cat. No.: *B1596573*

[Get Quote](#)

Lactosucrose, a trisaccharide synthesized from lactose and sucrose, has been investigated for its prebiotic effects and potential health benefits. This guide provides a systematic comparison of findings from various clinical and in vitro studies, focusing on its impact on gut microbiota, short-chain fatty acid (SCFA) production, and clinical outcomes in different populations.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials investigating the effects of **Lactosucrose**.

Table 1: Effects of **Lactosucrose** on Gut Microbiota

Study Population	Dosage	Duration	Key Findings	Reference
Healthy Volunteers (n=8)	6 g/day	8 weeks	<ul style="list-style-type: none">- Bifidobacterium sp.: Significant increase in number and percentage relative to total bacteria.- Fecal Ammonia: Significant decrease after 4 and 8 weeks.	[1]
Inflammatory Bowel Disease Patients (n=7; 2 Crohn's, 5 Ulcerative Colitis)	8.5 g/day (in 15 g syrup)	14 days	<ul style="list-style-type: none">- Bifidobacterium: Significant increase in fecal count.- Bacteroidaceae: Significant decrease in population.	[2]

Table 2: Effects of **Lactosucrose** on Clinical Symptoms

Study Population	Dosage	Duration	Key Outcomes	Reference
Inflammatory Bowel Disease Patients (n=7)	8.5 g/day (in 15 g syrup)	14 days	<ul style="list-style-type: none"> - Bowel Movements: Improved in 1 patient with Crohn's disease and 3 with ulcerative colitis (based on frequency, regularity, and feces properties). 	[2]
Schizophrenia Patients with Dysbiosis	Not specified	Not specified	<ul style="list-style-type: none"> - Improved gut permeability and immune function. 	[3]

Table 3: In Vitro Effects of **Lactosucrose** on Short-Chain Fatty Acid (SCFA) Production

Experimental Model	Substrate	Key Findings	Reference
Human Fecal Slurry Cultures	Lactosucrose and its analogues	<ul style="list-style-type: none"> - Strong bifidogenic effect, comparable to lactulose and fructo-oligosaccharides. - Acetic acid was the most prevalent SCFA produced. 	[4]

Experimental Protocols

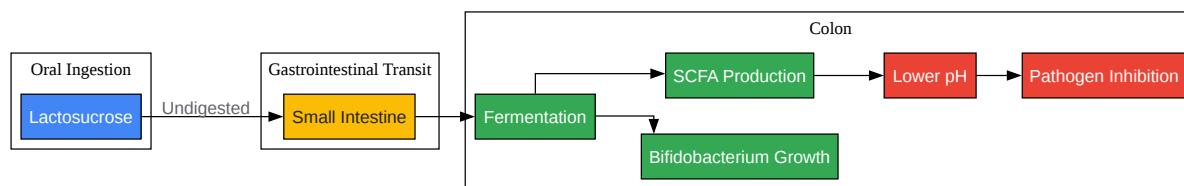
A detailed look into the methodologies employed in the key cited studies reveals the basis for the reported findings.

Study 1: Long-term ingestion of **lactosucrose** increases *Bifidobacterium* sp. in human fecal flora[1]

- Study Design: A longitudinal study with healthy volunteers.
- Participants: Eight healthy adults (4 male, 4 female; average age 34 ± 4 years).
- Intervention: 6 g of **Lactosucrose** administered daily for 8 weeks.
- Data Collection: Fecal samples were collected before and during the administration period.
- Analytical Methods: Fecal microflora were analyzed for bacterial counts. Fecal metabolites (putrefactive products, fatty acids, ammonia), pH, and moisture content were also measured.

Study 2: Clinical trial in patients with Inflammatory Bowel Disease[2]

- Study Design: A clinical trial with patients diagnosed with Inflammatory Bowel Disease.
- Participants: Seven patients (2 with Crohn's disease and 5 with ulcerative colitis).
- Intervention: 15 g of **Lactosucrose** syrup (containing 8.5 g of **Lactosucrose** on a dry basis) consumed daily for 14 days.
- Data Collection: Fecal samples were analyzed.
- Analytical Methods: Fecal bacterial counts for *Bifidobacterium* and *Bacteroidaceae* were performed. Bowel movements were assessed based on frequency, regularity, and properties of feces.

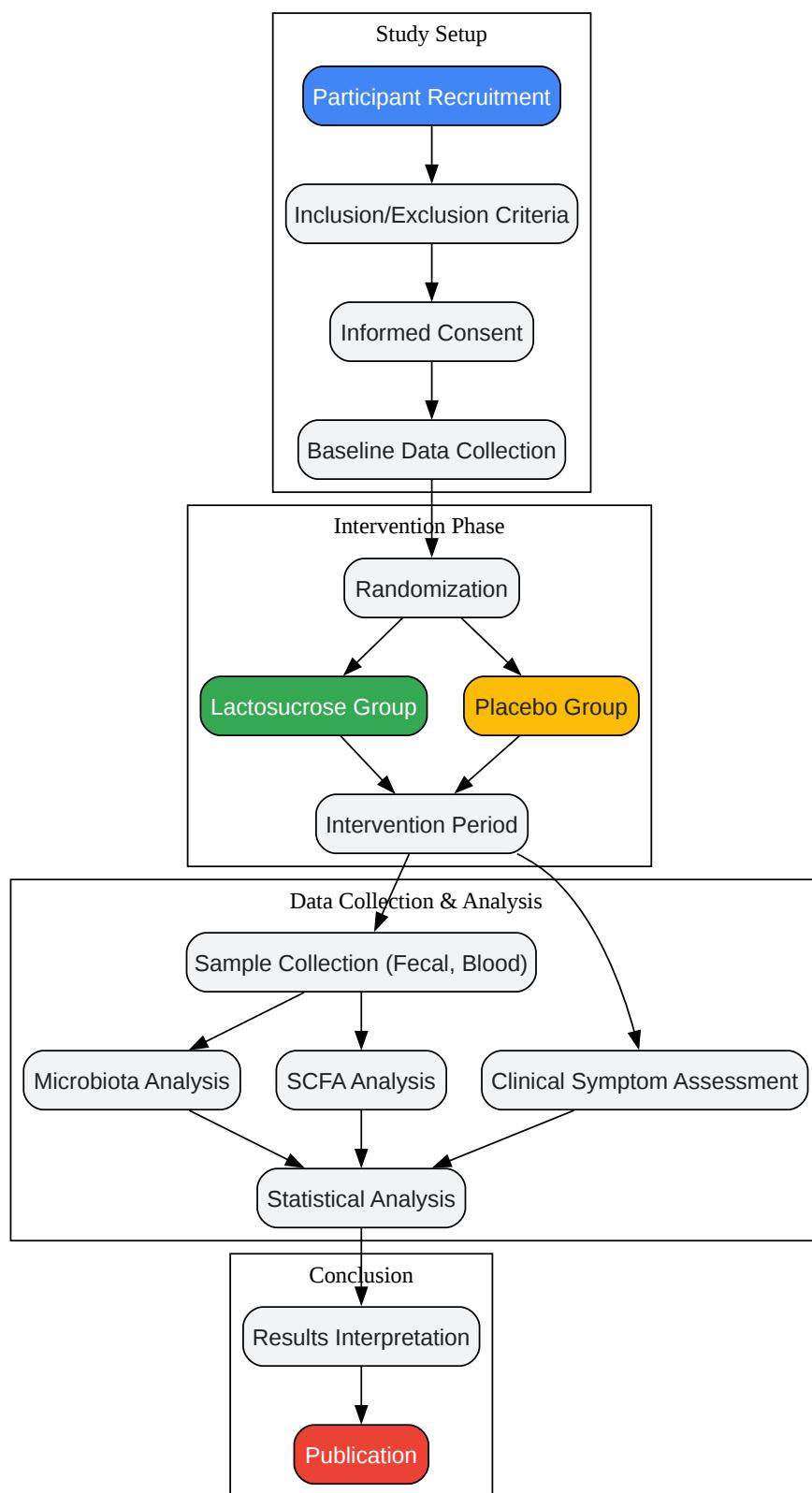

Signaling Pathways and Experimental Workflows

The mechanism of action of **Lactosucrose** primarily involves its fermentation by gut microbiota, leading to a cascade of downstream effects.

Mechanism of Action of **Lactosucrose**

Lactosucrose, being indigestible by human enzymes, travels to the colon where it is selectively utilized by beneficial bacteria, particularly *Bifidobacterium* species. This fermentation

process leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria. Furthermore, SCFAs are absorbed and utilized by the host, contributing to various physiological benefits.



[Click to download full resolution via product page](#)

Figure 1: Proposed mechanism of **Lactosucrose** in the gut.

Experimental Workflow for a **Lactosucrose** Clinical Trial

A typical clinical trial investigating the effects of **Lactosucrose** would follow a structured workflow from participant recruitment to data analysis.

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for a **Lactosucrose** clinical trial.

Comparison with Other Prebiotics

While direct comparative clinical trials are limited in the provided search results, in vitro studies offer some insights. One study using human fecal slurry cultures indicated that **Lactosucrose** and its analogues exhibited a strong bifidogenic effect, which was comparable to that of well-established prebiotics like lactulose and fructo-oligosaccharides.^[4] In these in vitro conditions, the production of total SCFAs and acetic acid from galacto-oligosaccharide (GOS) fractions was similar to that of a commercial GOS mixture and greater than that from glucose, lactose, and lactulose.^[5] These findings suggest that **Lactosucrose** is a potent prebiotic, at least under laboratory conditions.

It is important to note that while both **Lactosucrose** and GOS are lactose-derived prebiotics, their specific effects on different bacterial strains and the profile of SCFAs produced may vary.^{[4][6]} Further head-to-head clinical trials are necessary to definitively compare the *in vivo* efficacy of **Lactosucrose** with other prebiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Long-term ingestion of lactosucrose increases *Bifidobacterium* sp. in human fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Lactose-Derived Prebiotics and Symbiotic with Probiotics on Gastrointestinal System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bifidogenic effect and stimulation of short chain fatty acid production in human faecal slurry cultures by oligosaccharides derived from lactose and lactulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [A Comparative Guide to Lactosucrose: Insights from Clinical and In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596573#a-systematic-review-and-meta-analysis-of-lactosucrose-clinical-trials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com